gamma - Nonalactone - d7
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but possesses a distinct mass. This mass difference allows researchers to track the molecule's journey through complex systems without altering its fundamental chemical behavior. silantes.comstudysmarter.co.uk
The applications of stable isotope labeling are vast and cut across numerous scientific disciplines:
Mechanistic and Kinetic Studies: The introduction of a heavier isotope like deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.comscielo.org.mx By studying these changes, chemists can gain deep insights into reaction mechanisms. symeres.com
Metabolomics and Drug Metabolism: In pharmaceutical research, deuterated compounds are instrumental in studying how drugs are metabolized by the body. adesisinc.comnih.gov By tracing the labeled drug, scientists can identify metabolic pathways and potential drug metabolites, which is crucial for assessing the efficacy and safety of new therapeutic agents. adesisinc.comnih.gov
Analytical Chemistry: Stable isotope-labeled compounds serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comadesisinc.com Their use significantly improves the accuracy and precision of measurements. adesisinc.com
Environmental and Food Science: Researchers use stable isotopes to trace the movement of nutrients in ecosystems, track pollutants, and understand food webs. silantes.comadesisinc.com In food science, they are used to authenticate the origin of products and to study the formation of flavor compounds. asm.org
Rationale for Deuterium Incorporation in Gamma-Nonalactone (B146572) Research
Gamma-nonalactone is a naturally occurring compound found in various fruits like peaches and apricots, and is known for its characteristic coconut-like aroma. nih.govchromatographyonline.com The incorporation of seven deuterium atoms to create gamma-Nonalactone-d7 provides specific advantages for analytical research.
The primary rationale for using gamma-Nonalactone-d7 is its application as an internal standard in Stable Isotope Dilution Assays (SIDA). nih.govresearchgate.net SIDA is a highly accurate quantification method used in mass spectrometry. In this technique, a known amount of the deuterated standard (gamma-Nonalactone-d7) is added to a sample containing the unlabeled compound (gamma-nonalactone). Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis. chromatographyonline.com However, they are easily distinguishable by their mass in a mass spectrometer. acs.org This allows for precise quantification of the native gamma-nonalactone in a complex matrix, such as wine or food products, by correcting for any loss of analyte during the analytical procedure. flinders.edu.aunih.gov
For instance, under typical electron impact gas chromatography-mass spectrometry (GC-MS) conditions, gamma-lactones often lose their alkyl side chain, resulting in a prominent base peak at an m/z of 85. acs.org To ensure maximum sensitivity and accuracy in SIDA, the deuterium label should be placed within the lactone ring itself. acs.org
Overview of Academic Applications of Gamma-Nonalactone-d7
The principal academic application of gamma-Nonalactone-d7 is as an internal standard for the quantitative analysis of gamma-nonalactone and other related lactones in various complex samples. researchgate.net
Key Research Areas:
Food Chemistry and Flavor Research: The compound is used to quantify gamma-nonalactone in various food products to understand flavor composition and stability. asm.orgnih.gov For example, it can be used in the analysis of fruits, dairy products, and other foods where lactones contribute to the characteristic aroma. researchgate.netcabidigitallibrary.org
Metabolic Studies: In biological systems, deuterated lactones can be used to trace the metabolic pathways of fatty acids, which are precursors to lactones. researchgate.net For example, spiking a fermentation medium with a labeled precursor and then detecting the labeled gamma-nonalactone can confirm its biosynthetic origin. researchgate.net
Illustrative Research Findings:
A study on New Zealand Pinot noir wines utilized a novel synthesized isotopologue, ²H₂¹³C₂-γ-nonalactone, as an internal standard to quantify γ-nonalactone concentrations, which were found to range from 8.3 to 22.5 µg L⁻¹. nih.gov Another study developed a method using d7-standards for the quantification of gamma-lactones in wine, highlighting the need for specific sample clean-up procedures to avoid co-eluting compounds. flinders.edu.au Research has also focused on the synthesis of various deuterated gamma-lactones, including those with deuterium atoms specifically placed on the lactone ring, to serve as effective internal standards for SIDA. nih.govacs.org
Data Tables
Table 1: Properties of Gamma-Nonalactone and its Deuterated Analog
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Common Application |
| gamma-Nonalactone | C₉H₁₆O₂ | 156.22 | Flavor and fragrance ingredient nih.govhpa.gov.tw |
| gamma-Nonalactone-d7 | C₉H₉D₇O₂ | 163.26 | Internal standard in SIDA flinders.edu.auresearchgate.net |
Properties
CAS No. |
1104979-30-7 |
|---|---|
Molecular Formula |
C9H9D7O2 |
Molecular Weight |
163.269 |
Purity |
95% min. |
Synonyms |
gamma - Nonalactone - d7 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Gamma Nonalactone Analogues
Deuteration Strategies and Reaction Pathways for Gamma-Nonalactone-d7
The synthesis of gamma-nonalactone-d7 and other deuterated analogues relies on adapting established lactone synthesis pathways to incorporate deuterium (B1214612) atoms at specific, stable positions within the molecule. Common foundational methods for non-deuterated γ-nonalactone include the free radical addition reaction using n-hexanol and acrylic acid derivatives or the acid-catalyzed cyclization of β,γ-nonenoic acid. google.com For deuterated versions, these pathways are modified by using either deuterated starting materials or deuterium-donating reagents.
Targeted deuterium incorporation is essential for creating stable and effective internal standards. The placement of deuterium atoms on non-exchangeable sites is critical to prevent loss of the isotopic label during sample preparation and analysis. rsc.org Several key strategies have been developed to achieve this for γ-lactones.
One established pathway involves the free radical addition of 2-iodoacetamide to a deuterated 1-alkene. nih.govresearchgate.net For instance, the synthesis of [3,3,4-2H3]-γ-lactones has been achieved using [1,1,2-2H3]-1-alkenes, demonstrating a method to place deuterium atoms on the alkyl side chain. nih.gov Another approach involves the reduction of a protected hydroxypropiolic acid with deuterium gas (D2) over a catalyst, which has been used to prepare [2,2,3,3-2H4]-γ-lactones with high levels of deuterium incorporation. nih.govresearchgate.net
A more recent synthesis of a stable isotopologue of γ-nonalactone for wine analysis involved a Wittig olefination followed by a deuterogenation step to introduce the isotopic labels. cncb.ac.cn This highlights a multi-step approach where the carbon skeleton is first constructed and then subjected to a specific deuteration reaction. The synthesis of γ-nonalactone itself can start from heptanal (B48729) and malonic acid, suggesting that using a deuterated heptanal could be a viable route for producing a deuterated analogue. prezi.com
The following table summarizes various strategies for synthesizing deuterated lactones:
| Synthetic Strategy | Starting Materials | Deuterium Source | Resulting Analogue Type | Key Findings | Reference(s) |
| Free Radical Addition | 2-Iodoacetamide, Deuterated 1-alkene | Deuterated 1-alkene | Side-chain deuterated γ-lactone (e.g., d3) | Yields are highly dependent on the purity of the starting alkene. | nih.gov, researchgate.net |
| Catalytic Reduction | Doubly protected hydroxypropiolic acid | Deuterium gas (D2) | Ring-deuterated γ-lactone (e.g., d4) | Achieves high deuterium incorporation (>89%). | nih.gov, researchgate.net |
| Wittig & Deuterogenation | Heptaldehyde | Deuterium gas (D2) | Side-chain deuterated γ-nonalactone | Produced a novel, stable isotopologue for SIDA. | cncb.ac.cn |
| Reformatsky-type Reaction | 1-Heptene, [13C2]-ethyl 2-iodoacetate | N/A (13C labeling) | Ring-labeled [13C2]-γ-nonalactone | Labeling the lactone ring provides greater stability for MS analysis compared to side-chain labeling. | acs.org |
Gamma-nonalactone (B146572) possesses a chiral center at the C4 position, meaning it exists as two enantiomers, (R)-γ-nonalactone and (S)-γ-nonalactone, which often have distinct sensory properties. Consequently, controlling the stereochemistry during the synthesis of its deuterated analogues is a critical consideration, especially for applications in flavor and pheromone research.
Enantioselective synthesis of γ-lactones is often achieved by using chiral starting materials. A well-established strategy involves using L-glutamic acid to prepare the (R)-series of enantiomers and D-glutamic acid for the (S)-series. researchgate.net This approach involves deamination and reduction of the glutamic acid precursor to a chiral tetrahydrofurancarboxaldehyde, which then undergoes a Wittig reaction to introduce the specific alkyl side chain required for γ-nonalactone. researchgate.net This multi-step pathway provides a clear framework where deuteration could be incorporated, for example, by using a deuterated phosphorane in the Wittig step or by deuterating the final product via hydrogenation with D2 gas.
Another key challenge is preventing the epimerization (the loss of a specific stereochemical configuration) of the γ-lactone ring during subsequent reaction steps. researchgate.net For example, certain oxidation conditions can compromise the stereochemical integrity of the chiral center. The use of specific reagents, such as silver(I) oxide (Ag2O) for epoxidation, has been identified as a key factor in preventing this undesirable side reaction. researchgate.net Organocatalytic methods, such as those employing L-proline for asymmetric aldol (B89426) reactions followed by Baeyer–Villiger oxidation, have also proven effective in producing enantiomerically pure lactones. rsc.org
Approaches for Targeted Deuterium Incorporation
Challenges in Deuterated Lactone Synthesis and Purification
The synthesis and purification of research-grade deuterated lactones are accompanied by several significant challenges that can impact yield, purity, and the ultimate utility of the final product.
A primary challenge is the stability of the deuterium label itself. Deuterium atoms placed on certain positions of the molecule can be susceptible to "back-exchange" with protium (B1232500) (¹H) from the surrounding environment, particularly in acidic or aqueous media like wine. ives-openscience.eu This was observed in an attempt to use a synthetic d6-γ-nonalactone as an internal standard, which proved to be inappropriate due to this exchange, necessitating the use of a more stable isotopologue or a different type of standard. rsc.orgives-openscience.eu The most effective strategy to overcome this is to introduce deuterium atoms at non-exchangeable C-H positions. rsc.org
The purification process itself presents difficulties. The removal of by-products from the synthesis of non-deuterated γ-nonalactone is known to be challenging, which complicates achieving the high purity required for research-grade standards. google.com Chromatographic purification of lactones can be hampered by issues such as the irreversible adsorption of the compounds onto the silica (B1680970) gel stationary phase, leading to product loss. researchgate.net Additionally, certain purification methods, like metal affinity chromatography, can induce degradation through oxidation. nih.gov
Finally, achieving high regioselectivity during deuteration can be difficult. While late-stage hydrogen isotope exchange (HIE) is an attractive and efficient method, it often suffers from a lack of precise control over which hydrogen atoms are replaced, which can be problematic for creating a single, well-defined isotopologue. acs.org
Advancements in Isotopic Labeling Techniques for Research-Grade Analogues
Recent advancements in isotopic labeling are providing more efficient, selective, and robust methods for producing research-grade deuterated analogues like gamma-nonalactone-d7. These techniques are critical for applications in pharmaceutical research and quantitative analysis. x-chemrx.commusechem.com
A significant development is the focus on late-stage functionalization (LSF) and direct hydrogen isotope exchange (HIE). acs.orgmusechem.com These methods allow for the introduction of deuterium at a late stage in the synthesis, which is more efficient than carrying isotopic labels through a long, multi-step sequence. acs.org Homogeneously catalyzed HIE reactions using transition metals like iridium, rhodium, and palladium have shown great promise. snnu.edu.cn For instance, palladium-catalyzed systems have been developed for the non-directed C-H deuteration of arenes and have shown tolerance for a wide variety of functional groups, including lactones. acs.org Continuous flow processes using Raney nickel catalysts have also been developed for H/D exchange, offering compatibility with a broad spectrum of compounds. x-chemrx.com
To circumvent the instability of side-chain labeled lactones in mass spectrometry, new synthetic routes have been developed to place the isotopic label within the lactone ring itself. acs.org For example, a convenient synthesis was developed for [13C2]-γ-lactones, including γ-nonalactone, where the label's position in the core ring structure prevents it from being lost during mass spectral fragmentation. This contrasts with side-chain labeled analogues where the most abundant ion fragment often lacks the isotopic label, making them unsuitable for certain types of MS quantification. acs.org
The development of novel, highly stable internal standards demonstrates the progress in this area. A recently synthesized isotopologue of γ-nonalactone, intended for wine analysis, was shown to be stable during sample preparation under both normal and elevated conditions, providing a robust method for quantification. cncb.ac.cnresearchgate.net These advanced methods, combining clever synthetic strategies with modern catalytic systems, are essential for producing the high-quality, research-grade analogues required for precise scientific investigation. researchgate.netnih.gov
Advanced Analytical Applications of Gamma Nonalactone D7 As an Internal Standard
Principles of Stable Isotope Dilution Assay (SIDA) for Complex Matrices
Stable Isotope Dilution Assay (SIDA) is a premier quantitative method in mass spectrometry, renowned for its high accuracy and precision. researchgate.netnih.gov The core principle of SIDA involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to the sample prior to any extraction or cleanup steps. illinois.educore.ac.uk In the case of quantifying gamma-nonalactone (B146572), a deuterated version like gamma-Nonalactone-d7 serves as the internal standard.
This isotopically labeled standard is chemically identical to the native analyte (the "unlabeled" compound) and thus exhibits nearly identical physical properties. chromatographyonline.com This means it behaves the same way during sample preparation, extraction, and chromatographic separation. chromatographyonline.com Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the relative response of the analyte to the internal standard using mass spectrometry, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for matrix effects and variations in recovery. cncb.ac.cnresearchgate.net This makes SIDA particularly powerful for analyzing complex matrices like wine, where sugars, acids, and other compounds can interfere with quantification.
The development of a robust SIDA method for quantifying trace metabolites like gamma-nonalactone requires careful validation. cncb.ac.cn Researchers have synthesized novel isotopologues, such as ²H₂¹³C₂-γ-Nonalactone and d7-analogues, for this purpose. nih.govnih.gov The method's performance is established through a series of experiments, typically using a model matrix (e.g., a synthetic wine) to build a calibration curve. cncb.ac.cnnih.gov
Key validation parameters include linearity, reproducibility, repeatability, and the limit of detection (LOD). For instance, a SIDA method developed for γ-nonalactone in New Zealand Pinot noir demonstrated excellent performance. nih.gov A model wine calibration curve with concentrations ranging from 0 to 100 µg L⁻¹ showed outstanding linearity (R² > 0.99), high reproducibility (0.72%), and excellent repeatability (0.38%). cncb.ac.cnnih.gov The limit of detection for this method was determined to be 0.4 µg L⁻¹, enabling the quantification of γ-nonalactone at concentrations relevant to its sensory threshold in wine. chromatographyonline.com
Table 1: Performance Characteristics of a SIDA Method for γ-Nonalactone Quantification This interactive table summarizes key validation parameters from a study utilizing an isotopically labeled internal standard for γ-nonalactone analysis in a model wine matrix.
| Parameter | Value | Description |
|---|---|---|
| Concentration Range | 0–100 µg L⁻¹ | The range of concentrations used to establish the calibration curve. |
| Linearity (R²) | > 0.99 | A measure of how well the calibration data fits a linear model. nih.gov |
| Reproducibility | 0.72% | The precision of the method across different runs. cncb.ac.cn |
| Repeatability | 0.38% | The precision of the method within a single run. cncb.ac.cn |
| Limit of Detection (LOD) | 0.4 µg L⁻¹ | The lowest concentration of the analyte that can be reliably detected. |
A fundamental requirement for a reliable SIDA is the stability of the isotopic label on the internal standard. nih.gov The deuterium (B1214612) atoms in gamma-Nonalactone-d7 must not exchange with hydrogen atoms from the sample matrix or solvents during sample preparation and analysis. Such an exchange would alter the mass of the internal standard, leading to inaccurate quantification.
To ensure reliability, the stability of the labeled standard is rigorously tested. For example, the stability of a newly synthesized ²H₂¹³C₂-γ-nonalactone was confirmed by spiking it into a model wine and subjecting it to both normal and elevated temperature conditions during sample preparation. cncb.ac.cnnih.gov Subsequent mass spectrometric analysis showed no degradation or isotope exchange, confirming its suitability as an internal standard. cncb.ac.cnnih.gov The development of d7-analogues of various gamma-lactones, where the deuterium labels are placed on the stable alkyl chain rather than in exchange-prone positions, is a common strategy to ensure this stability. nih.gov
Methodological Development for Trace Metabolite Quantification
Chromatographic and Spectrometric Techniques for Quantification
The final quantification step in a SIDA method relies on separating the analyte and internal standard from other matrix components and then detecting them based on their unique masses. This is typically accomplished using a combination of chromatography and mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the analysis of volatile and semi-volatile compounds like gamma-nonalactone. researchgate.netnih.gov In this method, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. science.gov As the separated compounds exit the column, they enter the mass spectrometer.
The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Because gamma-Nonalactone-d7 is heavier than the native gamma-nonalactone, the two compounds are easily distinguished by the detector. For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it only monitors for specific, characteristic ions of the analyte and the internal standard. researchgate.net This enhances sensitivity and reduces interference. For example, in the analysis of γ-nonalactone, the base peak ion at m/z 85 is typically used for the analyte, while a correspondingly heavier ion (e.g., m/z 89 for a ²H₂¹³C₂-labeled standard or m/z 92 for a d7 standard) is used for the internal standard.
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
Validation Protocols for Analytical Method Performance in Researchresearchgate.net
The validation of an analytical method is a process that demonstrates its suitability for a specific purpose. mdpi-res.com For methods employing gamma-Nonalactone-d7 as an internal standard, validation protocols are essential to ensure the reliability, quality, and consistency of the quantitative data produced. researchgate.netmdpi-res.com These protocols typically involve assessing several key performance characteristics.
Assessment of Linearity, Reproducibility, and Repeatabilityresearchgate.net
A fundamental aspect of method validation is to establish the relationship between the concentration of the analyte and the instrumental response over a defined range. This involves a rigorous assessment of linearity, and the precision of the method, which is expressed in terms of repeatability and reproducibility.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. nih.gov In the context of quantifying γ-nonalactone using its deuterated internal standard (such as γ-Nonalactone-d7 or other isotopologues like ²H₂¹³C₂-γ-Nonalactone), linearity is typically evaluated by constructing a calibration curve. nih.gov This involves analyzing a series of standards containing known concentrations of γ-nonalactone spiked with a constant concentration of the deuterated internal standard. The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration.
Recent research on the quantification of γ-nonalactone in wine using a stable isotope dilution assay (SIDA) with an isotopically labeled standard demonstrated excellent linearity. nih.gov A calibration curve constructed in model wine, with γ-nonalactone concentrations ranging from 0 to 100 µg/L, yielded a coefficient of determination (R²) greater than 0.99. researchgate.netnih.gov A subsequent study by the same research group confirmed this high degree of linearity with an R² value of 0.9985. researchgate.net This indicates a strong linear relationship, confirming the method's suitability for accurate quantification across that concentration range.
| Parameter | Concentration Range (µg/L) | Matrix | Coefficient of Determination (R²) | Source |
|---|---|---|---|---|
| Linearity | 0 - 100 | Model Wine | > 0.99 | nih.gov |
| Linearity | 0 - 100 | Model Wine | 0.9985 | researchgate.net |
Repeatability and Reproducibility: Precision is a measure of the random error of a method and is typically expressed as the relative standard deviation (%RSD). It is assessed at two levels: repeatability and reproducibility. Repeatability (intra-assay precision) refers to the agreement between results of successive measurements carried out under the same conditions (e.g., same operator, same instrument, short interval of time). nih.gov Reproducibility (inter-assay precision) describes the agreement between results obtained under varied conditions (e.g., different days, different analysts).
A robust SIDA-GC-MS method developed for the quantification of γ-nonalactone in New Zealand Pinot noir wines reported high precision. nih.gov The method demonstrated a repeatability of 0.38% RSD and a reproducibility of 0.72% RSD, showcasing the exceptional consistency and reliability of using a deuterated internal standard to minimize analytical variability. researchgate.netnih.gov
Detection and Quantification Limits in Complex Biological Samplesresearchgate.netmdpi.com
Determining the lowest concentration of an analyte that can be reliably measured is crucial, particularly for trace-level analysis in complex biological samples like wine, serum, or other food matrices. mdpi.comresearchgate.net These limits are defined as the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined based on the signal-to-noise ratio, typically where the signal is three times the background noise (S/N = 3).
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often established at a signal-to-noise ratio of 10.
For the analysis of γ-nonalactone, methods employing deuterated internal standards like γ-Nonalactone-d7 achieve the low detection limits necessary for its measurement in food and beverage products. A validated SIDA-SPE-GC-MS method for the analysis of γ-nonalactone in wine, using ²H₂¹³C₂-γ-Nonalactone as the internal standard, established a specific limit of detection. researchgate.net The findings from this research provide a clear benchmark for the sensitivity of such advanced analytical techniques.
| Parameter | Value | Matrix | Analytical Method | Source |
|---|---|---|---|---|
| Limit of Detection (LOD) | 0.4 µg/L | Model Wine | SIDA-SPE-GC-MS | researchgate.net |
The use of γ-Nonalactone-d7 and similar isotopically labeled standards is indispensable for overcoming matrix effects and other analytical challenges presented by complex biological samples, thereby enabling the generation of robust and defensible quantitative results. researchgate.netmdpi.com
Mechanistic Studies of Gamma Nonalactone Biosynthesis and Metabolism Utilizing Isotopic Tracers
Elucidation of Precursor Pathways in Biological Systems
Isotopically labeled compounds are instrumental in tracing the metabolic fate of molecules in complex biological systems. The use of gamma-nonalactone-d7 and labeled precursors has provided significant insights into the biosynthetic pathways of gamma-nonalactone (B146572) in fungi, plants, and other organisms.
Tracing Linoleic Acid and Oxygenated Derivatives in Fungal and Plant Metabolism
The biosynthesis of γ-nonalactone in many organisms, including the fungus Sporobolomyces odorus, is closely linked to the metabolism of unsaturated fatty acids, primarily linoleic acid. Studies have demonstrated that linoleic acid undergoes a series of enzymatic transformations to yield the lactone. One of the key initial steps is the lipoxygenase (LOX)-mediated oxidation of linoleic acid.
In this pathway, linoleic acid is first converted to its hydroperoxide, 13-hydroperoxyoctadecadienoic acid (13-HPOD). This intermediate is then cleaved into smaller fragments. Research has shown that the resulting C9-fragments from the cleavage of 13-HPOD are direct precursors to γ-nonalactone. The process involves a β-oxidation-like pathway that shortens the carbon chain. The use of deuterium-labeled linoleic acid has been crucial in confirming these steps and understanding the stereochemistry of the resulting lactone.
Further investigations into plant systems have revealed similar pathways. For instance, in fruits like apricots and peaches, the concentration of γ-lactones, including γ-nonalactone, increases during ripening, and this is correlated with the metabolism of fatty acids.
Investigation of 4-Oxononanoic Acid as a Metabolic Intermediate
A pivotal intermediate in the biosynthetic pathway of gamma-nonalactone is 4-oxononanoic acid. The formation of this oxo-acid is a critical step that precedes the final lactonization. Studies utilizing isotopic labeling have been fundamental in identifying and confirming the role of 4-oxononanoic acid.
In experiments with the yeast Pichia guilliermondii, it was observed that when the yeast was grown in the presence of potential precursors, the bioconversion to γ-nonalactone occurred. The proposed pathway involves the oxidation of ricinoleic acid (12-hydroxyoctadec-9-enoic acid) through β-oxidation to yield 4-hydroxydecanoic acid, which is then lactonized. However, an alternative pathway involving the formation of 4-oxononanoic acid has also been explored.
The reduction of the keto group in 4-oxononanoic acid to a hydroxyl group, followed by spontaneous or enzyme-catalyzed intramolecular esterification (lactonization), leads to the formation of γ-nonalactone. The stereochemistry of the final product is determined by the stereospecificity of the reductase enzyme involved in this reduction step.
Enzymatic Mechanisms and Stereochemistry of Gamma-Nonalactone Formation
The formation of gamma-nonalactone is governed by a series of enzymatic reactions that not only construct the molecule but also determine its stereochemical configuration, which is crucial for its characteristic aroma.
Role of Lipoxygenases and Related Enzymes
Lipoxygenases (LOXs) are key enzymes that initiate the biosynthetic pathway of γ-nonalactone from unsaturated fatty acids. These enzymes catalyze the dioxygenation of polyunsaturated fatty acids like linoleic and linolenic acids, forming hydroperoxides. In the context of γ-nonalactone biosynthesis, the 13-lipoxygenase pathway is of particular importance.
Following the formation of 13-hydroperoxyoctadecadienoic acid (13-HPOD), a hydroperoxide lyase can cleave this molecule, although the direct pathway to C9 compounds that form γ-nonalactone often involves further oxidation and chain shortening. The involvement of LOXs has been demonstrated in various microorganisms, including fungi and yeasts, as well as in plants.
Pathways Involving Beta-Oxidation and Alpha-Oxidation Steps
The conversion of fatty acid-derived precursors into γ-nonalactone involves chain-shortening mechanisms, primarily through a pathway analogous to β-oxidation. Once a suitable C18 or other long-chain hydroxylated fatty acid is formed, it enters a cycle of reactions that sequentially removes two-carbon units.
For instance, ricinoleic acid can be subjected to several rounds of β-oxidation to yield 4-hydroxydecanoic acid, a direct precursor to γ-decalactone. A similar process starting from linoleic acid, after initial oxidation, can lead to a C9 hydroxy acid that lactonizes to γ-nonalactone. The specific enzymes involved in this mitochondrial or peroxisomal process are crucial for the efficient production of the lactone.
Alpha-oxidation has also been considered as a potential pathway, where fatty acids are shortened by one carbon at a time. However, the evidence for the involvement of β-oxidation in the formation of γ-lactones is more substantial.
Enantioselective Biosynthesis and Isomeric Distribution Analysis
Gamma-nonalactone possesses a chiral center, and therefore, can exist as two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. These enantiomers often exhibit different sensory properties. The (R)-enantiomer is typically associated with a strong coconut-like, fruity aroma, while the (S)-enantiomer has a weaker, more fatty-waxy character.
The biosynthesis of γ-nonalactone in biological systems is often highly enantioselective, leading to a predominance of one enantiomer. This stereospecificity is conferred by the enzymes involved in the pathway, particularly the reductase that converts the 4-oxo acid intermediate to a 4-hydroxy acid.
The analysis of the enantiomeric distribution of γ-nonalactone is critical for understanding its biosynthesis and for quality control of food and flavor products. This is where deuterated standards like γ-nonalactone-d7 become invaluable. By using chiral gas chromatography coupled with mass spectrometry (GC-MS), and by spiking samples with a known amount of the deuterated standard, researchers can accurately quantify the amounts of the (R) and (S) enantiomers present. The deuterated standard serves as an internal standard, allowing for precise and reliable measurements of the enantiomeric excess.
For example, studies on the enantiomeric composition of γ-nonalactone in fruits and microbially produced flavors have shown that the (R)-enantiomer is often the dominant form. This highlights the stereoselective nature of the biosynthetic enzymes.
Table of Research Findings on Gamma-Nonalactone Biosynthesis
| Organism/System | Precursor | Key Intermediate(s) | Key Enzymes | Major Enantiomer |
| Sporobolomyces odorus | Linoleic Acid | 13-HPOD, C9 fragments | Lipoxygenase | (R) |
| Pichia guilliermondii | Ricinoleic Acid | 4-Hydroxydecanoic Acid | β-oxidation enzymes | (R) |
| Apricots/Peaches | Fatty Acids | Not fully elucidated | Lipoxygenase, β-oxidation enzymes | (R) |
Isotopic Labeling in Studies of Biological Transformations and Stability
The use of isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H or D), has been instrumental in unraveling the complex biosynthetic and metabolic pathways of aroma compounds like gamma-nonalactone. researchgate.netgsartor.org By introducing molecules with a heavier isotope of hydrogen, researchers can trace the journey of precursors through various enzymatic reactions, identify key intermediates, and understand the stability of these compounds in biological systems. nih.govjove.com The application of stable isotope dilution assays (SIDA), often employing deuterated or ¹³C-labeled internal standards, has become a gold standard for the accurate quantification of these compounds in complex matrices such as wine and other fermented products. cncb.ac.cnnih.govacs.orgnih.gov
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system, providing a dynamic picture of cellular metabolism. researchgate.netnih.gov While comprehensive metabolic flux analysis for gamma-nonalactone is still an emerging area, isotopic labeling studies have laid the foundational groundwork by elucidating the primary biosynthetic routes and the relative contributions of parallel pathways.
Labeling experiments in yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus using deuterated linoleic acid have been pivotal. researchgate.net These studies have revealed two main pathways for gamma-nonalactone biosynthesis:
13-Lipoxygenation Pathway : Linoleic acid undergoes oxidation at the 13th carbon, followed by reduction. Subsequent β-oxidation and a final α-oxidation step yield (S)-γ-nonalactone. researchgate.net
9-Lipoxygenation Pathway : Oxidation at the 9th carbon of linoleic acid, followed by reduction and a Baeyer-Villiger type oxidation, produces intermediates that are further transformed into (R)-γ-nonalactone. researchgate.net
The use of deuterated precursors allows for the tracking of the label through these competing pathways, giving insights into the dynamics and the factors that may favor one route over the other. For instance, feeding studies with deuterated 4-oxononanoic acid have confirmed its role as a direct precursor to γ-nonalactone. researchgate.net In experiments with S. cerevisiae fermenting grape must, a linear relationship was observed between the concentration of spiked d₆-4-oxononanoic acid and the resulting d₆-γ-nonalactone, confirming this biotransformation. researchgate.net
Furthermore, these isotopic tracer studies have revealed the enantioselectivity of the metabolic pathways. The biotransformation of the achiral precursor 4-oxononanoic acid into γ-nonalactone by yeast is (R)-enantioselective. researchgate.net In wine, the enantiomeric ratio of (R)- to (S)-γ-nonalactone can shift from what is found in the grape, indicating the influence of yeast metabolism during fermentation. researchgate.net
The data below, derived from isotopic labeling studies, illustrates the quantification of γ-nonalactone and its precursors, showcasing the practical application of these tracer methods in understanding pathway dynamics.
Table 1: Quantification of γ-Nonalactone in Wines using Stable Isotope Dilution Assays (SIDA)
| Wine Type | Number of Samples | γ-Nonalactone Concentration Range (µg/L) | Analytical Method | Labeled Standard Used | Source |
| New Zealand Pinot Noir | 12 | 8.3 - 22.5 | SIDA-SPE-GC-MS | ²H₂¹³C₂-γ-Nonalactone | cncb.ac.cnnih.gov |
| Australian White Wines (various) | 58 | Detected in 23 wines (max 59 µg/L in Botrytis style) | SIDA | ²H₇-γ-Nonalactone | acs.org |
| Australian Red Wines (various) | 120 | Detected in 57 wines (max 39.7 µg/L) | SIDA | ²H₇-γ-Nonalactone | acs.org |
Table 2: Precursor-Product Relationship in γ-Nonalactone Biosynthesis
When using deuterium-labeled compounds like gamma-nonalactone-d7 as internal standards or tracers in biological systems, it is crucial to consider the potential for deuterium-hydrogen (D-H) exchange. scispace.comsigmaaldrich.com This phenomenon involves the replacement of a deuterium atom on the labeled molecule with a proton from the surrounding environment, such as water or other protic solvents. sigmaaldrich.com Such an exchange can compromise the accuracy of quantitative analyses, as it alters the mass of the labeled standard, potentially leading to underestimation of the analyte or the appearance of a "false positive" signal of the unlabeled analyte. scispace.comsigmaaldrich.com
The stability of the deuterium label depends on its position within the molecule. Deuterons attached to carbon atoms that are not adjacent to heteroatoms or acidic protons are generally stable. However, deuterons in more labile positions can be susceptible to exchange, especially under certain pH or enzymatic conditions. sigmaaldrich.com In the context of fatty acid metabolism, which is the starting point for γ-nonalactone biosynthesis, studies using deuterated water (D₂O) have shown that deuterium is incorporated into fatty acids primarily via the redox cofactor NADPH. nih.gov This incorporation happens through enzyme-catalyzed H-D exchange between water and NADPH, a process that is critical for accurately interpreting deuterium tracing studies of fatty acid and redox metabolism. nih.gov
While specific studies on the deuterium exchange of gamma-nonalactone-d7 are not extensively detailed in the literature, the principles governing the stability of deuterated standards are well-established. For instance, research on the use of deuterated standards in various biological matrices has highlighted several challenges:
Chromatographic Shift : Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography, a phenomenon known as the "isotope effect". nih.govnih.gov This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, affecting quantification. nih.gov
Extraction Recovery : Differences in lipophilicity caused by deuterium substitution can sometimes result in varied extraction recoveries between the labeled standard and the analyte.
In-source Exchange : Deuterium exchange can also occur within the ion source of a mass spectrometer. sigmaaldrich.com
To mitigate these issues, modern approaches often involve synthesizing standards with deuterium labels in stable, non-exchangeable positions or using ¹³C-labeled standards, which are not susceptible to exchange. sigmaaldrich.comnih.gov A study on the synthesis of a novel ²H₂¹³C₂-γ-nonalactone standard for wine analysis demonstrated its stability under sample preparation conditions, validating its use for robust quantification. cncb.ac.cnnih.gov This highlights the importance of carefully designing and validating labeled standards to ensure the integrity of data from mechanistic and quantitative studies.
Research on Gamma Nonalactone D7 in Specific Biological Systems and Fermentation Processes
Impact of Microorganisms on Gamma-Nonalactone (B146572) Biogenesis
The formation of gamma-nonalactone is significantly influenced by the metabolic activities of various microorganisms, particularly yeasts and fungi, which can synthesize the lactone from lipid precursors.
Labeling experiments have been instrumental in elucidating the biosynthetic pathways of gamma-nonalactone in yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus. researchgate.net Research using deuterated linoleic acid has revealed two primary routes for its formation from lipid oxidation products:
13-Lipoxygenase (13-LOX) Pathway : Linoleic acid is first peroxidized to 13-hydroxyoctadecadienoic acid (13-HODE). This intermediate then undergoes β-oxidation and a subsequent α-oxidation step, ultimately yielding gamma-nonalactone with (S)-stereospecificity. researchgate.net
9-Lipoxygenase (9-LOX) Pathway : Alternatively, 9-peroxidation of linoleic acid forms 9-hydroxyoctadecadienoic acid (9-HODE). A Baeyer-Villiger-type oxidation follows, producing intermediates that are further transformed into gamma-nonalactone, but with (R)-stereospecificity. researchgate.net
These pathways demonstrate that the enantiomeric composition of gamma-nonalactone in a fermented product can depend on the specific yeast strain and the predominant enzymatic activities present. researchgate.net The metabolic engineering of Saccharomyces cerevisiae has been explored for producing various lipid-derived compounds, providing a framework for potentially enhancing the bioconversion of oils into valuable aroma compounds like lactones. nih.govresearchgate.netnih.gov
The fungus Botrytis cinerea, responsible for "noble rot" in grapes, has a profound impact on the metabolic profile of wines, leading to significantly increased concentrations of gamma-nonalactone. Wines made from botrytised grapes exhibit substantially higher levels of this lactone compared to those from non-botrytised grapes.
One hypothesis is that B. cinerea provides an abundance of the precursor, linoleic acid. The extracellular matrix of the fungus is known to contain acyl glycerides, of which linoleic acid is a component. During fermentation, yeasts like S. cerevisiae can then convert this increased pool of linoleic acid into gamma-nonalactone. This suggests that the final concentration in the wine is a result of the metabolic interaction between the fungus and the fermenting yeast.
Table 1: Comparison of γ-Nonalactone Concentration in New Zealand White Wines
| Wine Style | Number of Samples | Maximum γ-Nonalactone Concentration (µg/L) | Significance |
|---|---|---|---|
| Botrytised (Noble Rot) | 18 | 43.5 | Concentration is significantly higher in botrytised wines (p-value = 3 × 10⁻⁸). |
| Non-Botrytised | 20 | 8.7 |
Yeast (Saccharomyces cerevisiae, Sporobolomyces odorus) Metabolic Contributions
Role in Post-Harvest Physiology and Aging Processes
The concentration of gamma-nonalactone is dynamic and changes significantly during the post-harvest life of agricultural products, including maturation, fermentation, and storage.
In many fruits, such as peaches, lactones are key contributors to the characteristic fruity aroma and their concentrations generally increase as the fruit matures and ripens. actapol.net Studies on peach cultivars have shown that lactone levels, including gamma-nonalactone, rise throughout the storage period as the fruit ripens. actapol.netnih.gov This formation is part of a broader shift in the volatile profile, where compounds associated with "green" notes decrease while those imparting "fruit-like" aromas accumulate. actapol.net The specific profile and rate of accumulation can be influenced by the fruit cultivar and postharvest conditions. actapol.netnih.gov
The concentration of gamma-nonalactone often increases during fermentation and subsequent aging of beverages like beer and wine. In beer, gamma-nonalactone is synthesized during both the mashing process and yeast fermentation, and its concentration can rise rapidly during storage, contributing to the sweet, coconut-like flavors associated with staling beer. researchgate.net Similarly, in the production of certain fermented foods like Daqu, used for Chinese baijiu, gamma-nonalactone levels were found to be highest after several days of incubation, indicating its formation is a key part of the fermentation process. frontiersin.org
However, the evolution of its concentration can be complex. In studies on cocoa fermentation, the impact of processes like depulping on gamma-nonalactone levels was not linear and varied between batches. nih.gov
Table 2: Evolution of γ-Nonalactone in Different Processes
| Product | Process | Observation on γ-Nonalactone Concentration | Source |
|---|---|---|---|
| Beer | Aging/Staling | Rises rapidly above its taste threshold during aging. | researchgate.net |
| Daqu (Solid-State Fermentation) | Incubation | Highest level observed on day 8 of incubation. | frontiersin.org |
| Peaches | Post-harvest Ripening | Shows an increasing trend during the whole storage period. | actapol.net |
| Botrytised Wine | Fermentation | Significantly higher concentrations compared to non-botrytised wine. |
Formation and Accumulation During Maturation of Agricultural Products
Applications in Authenticity and Origin Determination Studies
The precise quantification of aroma compounds like gamma-nonalactone is essential for food authenticity and quality control. researchgate.net Gamma-Nonalactone-d7 is an ideal internal standard for these applications, enabling accurate measurements via Stable Isotope Dilution Analysis (SIDA). researchgate.netresearchgate.net This methodology is crucial for verifying the authenticity of products and detecting fraudulent adulteration.
For instance, SIDA coupled with chirospecific gas chromatography can be used to determine the enantiomeric ratio (the proportion of R and S forms) of chiral compounds like gamma-nonalactone. researchgate.net In nature, biosynthetic pathways often produce a skewed ratio of enantiomers. In Australian red and botrytized white wines, the (R)-enantiomer of gamma-nonalactone was found to be more prevalent. researchgate.net In contrast, synthetic, commercially produced gamma-nonalactone is often a racemic mixture (equal parts R and S). An unnatural enantiomeric ratio in a product like wine could therefore indicate that it has been illegally aromatized with a synthetic flavor compound. researchgate.net
This analytical approach has been proposed for authenticating the maturity and origin of fruits like pineapple, where deuterated lactone standards are used to track changes in lactone profiles during post-harvest storage. researchgate.netresearchgate.net Such studies are vital for ensuring the quality and verifying the premium status of agricultural goods. researchgate.net
Future Directions and Emerging Research Avenues for Deuterated Gamma Nonalactone
Development of Novel Isotopic Variants and Labeling Strategies
The synthesis of deuterated compounds is a cornerstone of their application. For gamma-lactones, including nonalactone, methods have been developed to introduce deuterium (B1214612) atoms into their structure. One established method involves a deuterium exchange step, which has been utilized for the synthesis of 2H7-γ-decalactone, a compound structurally similar to gamma-nonalactone-d7. researchgate.net This process, however, can sometimes result in a mixture of isotopologues, which may not be ideal for all applications. researchgate.net
Future research is anticipated to focus on refining these synthesis methods to achieve higher isotopic purity and to develop novel labeling strategies. This could involve the creation of gamma-nonalactone (B146572) variants with different numbers of deuterium atoms or with deuterium placed at specific positions within the molecule. Such position-specific labeling would be invaluable for mechanistic studies of enzymatic reactions and for understanding mass spectral fragmentation patterns in greater detail.
| Compound Name | CAS Number (Labeled) | Molecular Formula | Purity |
| gamma-Nonalactone-d7 | 1104979-30-7 | C9H9D7O2 | 95% min |
| gamma-Decalactone-d7 | 1104979-33-0 | C10H11D7O2 | 95% min |
This table presents key information for gamma-Nonalactone-d7 and a related deuterated compound.
Integration with Multi-Omics Approaches in Systems Biology
Systems biology aims to understand complex biological systems by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. Deuterated internal standards like gamma-nonalactone-d7 are crucial for accurate quantification in metabolomics, which is the large-scale study of small molecules within cells, biofluids, tissues, or organisms.
The future will likely see a deeper integration of quantitative data obtained using deuterated standards with other omics datasets. For instance, by accurately measuring the levels of gamma-nonalactone and other flavor compounds in a biological system, researchers can correlate these findings with gene expression data (transcriptomics) and protein levels (proteomics) to build comprehensive models of metabolic pathways. The use of deuterated compounds as tracers can also elucidate the metabolic fate of these molecules within an organism. smolecule.com
Expansion of Isotope-Tracer Applications in Environmental Fate and Transformation Studies
The presence and persistence of flavor and fragrance compounds in the environment are of growing interest. Isotope tracers offer a powerful method for studying the environmental fate and transformation of these substances. By introducing a deuterated compound like gamma-nonalactone-d7 into a controlled environmental system (e.g., soil or water), scientists can track its movement, degradation, and transformation into other products.
Future research could expand on these applications to investigate the biodegradation pathways of gamma-nonalactone in different environmental matrices and by various microorganisms. These studies are essential for assessing the environmental impact of these widely used compounds and for developing bioremediation strategies. The stability of the carbon-deuterium bond ensures that the labeled compound can be reliably traced through complex environmental processes.
Advanced Computational Modeling in Deuterated Compound Research
Computational chemistry and modeling are becoming increasingly important in predicting the properties and behavior of molecules, including isotopically labeled ones. Advanced computational models can be used to predict the physicochemical properties of deuterated compounds, such as their chromatographic retention times and mass spectrometric fragmentation patterns.
In the context of gamma-nonalactone-d7, future research could focus on developing predictive models for kinetic isotope effects (KIEs). KIEs can provide detailed insights into reaction mechanisms, and accurate computational predictions would be a valuable tool for designing and interpreting experiments. Furthermore, molecular modeling can aid in the rational design of new isotopic variants with specific desired properties for use in analytical or metabolic studies.
Q & A
Q. How can researchers confirm the structural integrity and isotopic purity of gamma-Nonalactone-d7 in synthetic preparations?
To verify structural integrity, employ nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for isotopic labeling confirmation, and chiral gas chromatography (GC) to assess enantiomeric excess (%ee). Isotopic purity can be validated via deuterium NMR or high-resolution MS to distinguish between protiated and deuterated species. Reference standards from databases like NIST Chemistry WebBook (e.g., refractive index, optical rotation) should be used for calibration .
Q. What analytical techniques are most reliable for quantifying gamma-Nonalactone-d7 in complex matrices like wine?
Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is recommended. Use a deuterated internal standard (e.g., 2H6-γ-nonalactone) to correct for matrix effects. For validation, prepare a calibration curve in a matrix-matched solution (e.g., dry red wine) with known spiked concentrations (0–100 µg L⁻¹) and assess linearity (R² ≥ 0.99) and recovery rates (e.g., 104% as reported in prior studies) .
Q. What are the common challenges in synthesizing gamma-Nonalactone-d7, and how can they be methodologically addressed?
Incomplete deuteration during synthesis is a key challenge. To mitigate this, multiple hydrogen-deuterium exchange cycles (e.g., 7-day intervals under reflux with 2HCl/2H2O) and optimized reducing agents (e.g., NaBD4 instead of NaBH4) improve deuteration efficiency. Characterization via isotopic ratio MS ensures purity, while side reactions can be minimized by controlling reaction temperature and solvent selection .
Advanced Research Questions
Q. How can researchers optimize the synthesis of gamma-Nonalactone-d7 to achieve higher deuteration efficiency?
Kinetic isotope effect (KIE) studies can identify rate-limiting steps in deuteration. For example, extending reaction times (14+ days) and using deuterium-enriched catalysts (e.g., D2O/2HCl mixtures) enhance exchange efficiency. Post-synthesis purification via preparative chromatography or distillation removes non-deuterated byproducts. Recent studies suggest that microwave-assisted synthesis reduces reaction time while maintaining isotopic integrity .
Q. How should researchers handle matrix interference when quantifying gamma-Nonalactone-d7 using GC-MS?
Isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., 2H6-γ-nonalactone) minimizes matrix effects. For complex samples (e.g., wine), employ standard addition methods to validate recovery rates. Pre-treatment steps like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) improve selectivity. Data normalization against matrix blanks is critical to avoid false positives .
Q. What statistical approaches are recommended for analyzing contradictory data in gamma-Nonalactone-d7 concentration studies?
Use multiple regression analysis to isolate variables (e.g., vintage, region, price) and assess significance (p < 0.05). For small datasets, bootstrapping or Monte Carlo simulations improve confidence intervals. Contradictory results (e.g., no correlation between price and concentration) should be contextualized with sensitivity analysis to identify undetected variables (e.g., yeast strain, oak influence) .
Q. How can isotopic labeling affect the physicochemical properties of gamma-Nonalactone-d7 in experimental applications?
Deuteration alters vapor pressure and partition coefficients , impacting chromatographic retention times. Use density functional theory (DFT) simulations to predict isotopic effects on molecular interactions. Experimentally, compare retention indices and response factors between deuterated and protiated forms to calibrate instrumentation .
Methodological Notes
- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: Include raw data in supplementary files, with processed data in the main text. For synthetic procedures, detail reaction conditions (solvent, temperature, catalysts) and characterization metrics (yield, purity, isotopic enrichment) .
- Conflict Resolution : Discrepancies in isotopic purity or quantification should be resolved via interlaboratory validation using shared reference materials. Cross-reference with NIST databases for spectral alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
